molecular formula C18H13ClF2O3 B4656583 6-chloro-7-[(2,6-difluorobenzyl)oxy]-4-ethyl-2H-chromen-2-one

6-chloro-7-[(2,6-difluorobenzyl)oxy]-4-ethyl-2H-chromen-2-one

Cat. No. B4656583
M. Wt: 350.7 g/mol
InChI Key: OXEZQDFZFAITSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-chloro-7-[(2,6-difluorobenzyl)oxy]-4-ethyl-2H-chromen-2-one, also known as DBCO, is a synthetic compound that has gained significant attention in scientific research due to its unique properties. DBCO belongs to the class of chromenones and is widely used in various fields of research, including biochemistry, pharmacology, and medicinal chemistry.

Scientific Research Applications

6-chloro-7-[(2,6-difluorobenzyl)oxy]-4-ethyl-2H-chromen-2-one has numerous scientific research applications due to its unique properties. It is widely used as a bioconjugation reagent for labeling biomolecules, such as proteins, nucleic acids, and carbohydrates. 6-chloro-7-[(2,6-difluorobenzyl)oxy]-4-ethyl-2H-chromen-2-one reacts with azide-functionalized molecules through copper-free click chemistry, which is a highly specific and efficient reaction. This labeling technique is widely used in the fields of biochemistry, cell biology, and drug discovery.

Mechanism of Action

6-chloro-7-[(2,6-difluorobenzyl)oxy]-4-ethyl-2H-chromen-2-one acts as a bioconjugation reagent by reacting with azide-functionalized molecules through copper-free click chemistry. The reaction involves the formation of a covalent bond between the 6-chloro-7-[(2,6-difluorobenzyl)oxy]-4-ethyl-2H-chromen-2-one and azide-functionalized molecules, resulting in the labeling of the biomolecule. The reaction is highly specific and efficient, making 6-chloro-7-[(2,6-difluorobenzyl)oxy]-4-ethyl-2H-chromen-2-one an ideal bioconjugation reagent.
Biochemical and Physiological Effects:
6-chloro-7-[(2,6-difluorobenzyl)oxy]-4-ethyl-2H-chromen-2-one does not exhibit any significant biochemical or physiological effects. It is a non-toxic compound that is widely used in various fields of research. However, it is important to note that the labeling of biomolecules with 6-chloro-7-[(2,6-difluorobenzyl)oxy]-4-ethyl-2H-chromen-2-one may affect their biochemical and physiological properties.

Advantages and Limitations for Lab Experiments

6-chloro-7-[(2,6-difluorobenzyl)oxy]-4-ethyl-2H-chromen-2-one has several advantages for lab experiments. It is a highly specific and efficient bioconjugation reagent that can be used for labeling biomolecules in various fields of research. 6-chloro-7-[(2,6-difluorobenzyl)oxy]-4-ethyl-2H-chromen-2-one is also stable and easy to handle, making it an ideal reagent for lab experiments. However, there are some limitations to using 6-chloro-7-[(2,6-difluorobenzyl)oxy]-4-ethyl-2H-chromen-2-one. The labeling of biomolecules with 6-chloro-7-[(2,6-difluorobenzyl)oxy]-4-ethyl-2H-chromen-2-one may affect their biochemical and physiological properties, and the labeling efficiency may vary depending on the biomolecule.

Future Directions

There are several future directions for 6-chloro-7-[(2,6-difluorobenzyl)oxy]-4-ethyl-2H-chromen-2-one research. One possible direction is the development of new 6-chloro-7-[(2,6-difluorobenzyl)oxy]-4-ethyl-2H-chromen-2-one derivatives with improved properties, such as increased labeling efficiency and reduced toxicity. Another direction is the application of 6-chloro-7-[(2,6-difluorobenzyl)oxy]-4-ethyl-2H-chromen-2-one in the development of new diagnostic and therapeutic agents. 6-chloro-7-[(2,6-difluorobenzyl)oxy]-4-ethyl-2H-chromen-2-one can be used to label biomolecules, such as antibodies and peptides, for targeted delivery of drugs and imaging agents. Additionally, the use of 6-chloro-7-[(2,6-difluorobenzyl)oxy]-4-ethyl-2H-chromen-2-one in the development of new biosensors and diagnostic assays is another future direction for research.

properties

IUPAC Name

6-chloro-7-[(2,6-difluorophenyl)methoxy]-4-ethylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClF2O3/c1-2-10-6-18(22)24-16-8-17(13(19)7-11(10)16)23-9-12-14(20)4-3-5-15(12)21/h3-8H,2,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXEZQDFZFAITSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClF2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-7-[(2,6-difluorobenzyl)oxy]-4-ethyl-2H-chromen-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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